- Plasmid vectors and methods for modulation of the number of modules in polyketide synthase or non-ribosomal peptide synthetase, World Intellectual Property Organization, , ,

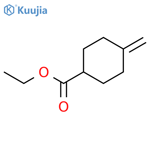

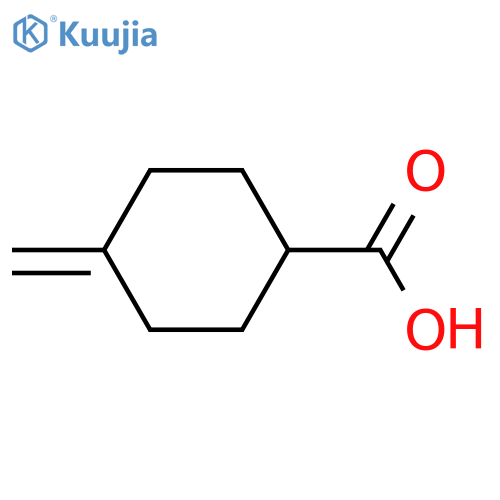

Cas no 934-69-0 (4-methylenecyclohexane-1-carboxylic acid)

934-69-0 structure

Nom du produit:4-methylenecyclohexane-1-carboxylic acid

Numéro CAS:934-69-0

Le MF:C8H12O2

Mégawatts:140.179682731628

MDL:MFCD17167321

CID:1077148

PubChem ID:14831547

4-methylenecyclohexane-1-carboxylic acid Propriétés chimiques et physiques

Nom et identifiant

-

- 4-Methylidenecyclohexane-1-carboxylic acid

- 4-Methylenecyclohexanecarboxylic acid (ACI)

- 4-Methylenecyclohexylcarboxylic acid

- 4-Methylenecyclohexanecarboxylic acid

- MFCD17167321

- KE-0726

- SCHEMBL39569

- F2167-4392

- 4-methylenecyclohexane-1-carboxylic acid

- D87471

- 934-69-0

- 4-Methylenecyclohexanecarboxylicacid

- J-515783

- Z1205495278

- DB-219005

- EN300-149108

- AKOS006378649

- DTXSID00564475

-

- MDL: MFCD17167321

- Piscine à noyau: 1S/C8H12O2/c1-6-2-4-7(5-3-6)8(9)10/h7H,1-5H2,(H,9,10)

- La clé Inchi: DENSHBNKGSMOIU-UHFFFAOYSA-N

- Sourire: O=C(C1CCC(=C)CC1)O

Propriétés calculées

- Qualité précise: 140.083729621g/mol

- Masse isotopique unique: 140.083729621g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 2

- Comptage des atomes lourds: 10

- Nombre de liaisons rotatives: 1

- Complexité: 151

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 37.3Ų

- Le xlogp3: 1.2

Propriétés expérimentales

- Dense: 1.1±0.1 g/cm3

- Point d'ébullition: 250.5±29.0 °C at 760 mmHg

- Point d'éclair: 116.1±18.9 °C

- Pression de vapeur: 0.0±1.1 mmHg at 25°C

4-methylenecyclohexane-1-carboxylic acid Informations de sécurité

- Mot signal:warning

- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation

- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313

- Instructions de sécurité: H303+H313+H333

- Niveau de danger:IRRITANT

- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-methylenecyclohexane-1-carboxylic acid PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-149108-0.1g |

4-methylidenecyclohexane-1-carboxylic acid |

934-69-0 | 95% | 0.1g |

$106.0 | 2023-04-25 | |

| TRC | M256436-100mg |

4-Methylenecyclohexanecarboxylic Acid |

934-69-0 | 100mg |

$ 115.00 | 2022-06-04 | ||

| TRC | M256436-1g |

4-Methylenecyclohexanecarboxylic Acid |

934-69-0 | 1g |

$ 730.00 | 2022-06-04 | ||

| TRC | M256436-500mg |

4-Methylenecyclohexanecarboxylic Acid |

934-69-0 | 500mg |

$ 475.00 | 2022-06-04 | ||

| Enamine | EN300-149108-0.5g |

4-methylidenecyclohexane-1-carboxylic acid |

934-69-0 | 95% | 0.5g |

$238.0 | 2023-04-25 | |

| Enamine | EN300-149108-2.5g |

4-methylidenecyclohexane-1-carboxylic acid |

934-69-0 | 95% | 2.5g |

$707.0 | 2023-04-25 | |

| Enamine | EN300-149108-5.0g |

4-methylidenecyclohexane-1-carboxylic acid |

934-69-0 | 95% | 5g |

$1374.0 | 2023-04-25 | |

| Enamine | EN300-149108-250mg |

4-methylidenecyclohexane-1-carboxylic acid |

934-69-0 | 95.0% | 250mg |

$143.0 | 2023-09-28 | |

| Enamine | EN300-149108-2500mg |

4-methylidenecyclohexane-1-carboxylic acid |

934-69-0 | 95.0% | 2500mg |

$666.0 | 2023-09-28 | |

| abcr | AB338541-250mg |

4-Methylidenecyclohexane-1-carboxylic acid, 95%; . |

934-69-0 | 95% | 250mg |

€113.20 | 2024-04-16 |

4-methylenecyclohexane-1-carboxylic acid Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 12 h, rt

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 12 h, rt

Référence

- Novel rapamycin analogs production by mutasynthesis using Streptomyces rapamycinicus mutants, World Intellectual Property Organization, , ,

Synthetic Routes 3

Conditions de réaction

Référence

- Preparation of linked bis-1H-imidazoles, bis-1H-benzimidazoles and analogs end-capped with amino acid or peptide derivatives as NS5A synergists and their anti-HCV synergist combinations with an NS5A-targeting compound, World Intellectual Property Organization, , ,

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 16 h, rt

Référence

- Preparation of linked bis-1H-imidazoles, bis-1H-benzimidazoles and analogs end-capped with amino acid or peptide derivatives as NS5A synergists and their anti-HCV synergist combinations with an NS5A-targeting compound, United States, , ,

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 16 h, rt

Référence

- Preparation of substituted azoles and their use as hepatitis C virus inhibitors, United States, , ,

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0.5 h, 50 °C

Référence

- 9-(Aminomethyl)tetracycline compounds as antibioticsand their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

4-methylenecyclohexane-1-carboxylic acid Raw materials

4-methylenecyclohexane-1-carboxylic acid Preparation Products

4-methylenecyclohexane-1-carboxylic acid Littérature connexe

-

1. 254. The liquid dinitrogen tetroxide solvent system. Part XI. Compound formation and ionic species in solutions of diethylnitrosamine in liquid dinitrogen tetroxideC. C. Addison,C. P. Conduit J. Chem. Soc. 1952 1390

934-69-0 (4-methylenecyclohexane-1-carboxylic acid) Produits connexes

- 15760-36-8(3-methylidenecyclobutane-1-carboxylic acid)

- 1049422-50-5(1-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-[4-(trifluoromethyl)benzoyl]piperazine)

- 1862908-41-5((1-Ethoxy-3-methylcyclohexyl)methanol)

- 1241681-21-9((1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine)

- 1645386-34-0(N-[2-[[(3-Chlorophenyl)cyanomethyl]amino]-2-oxoethyl]-2-methylbenzamide)

- 2095409-23-5(6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-8-carboxylic acid)

- 1182946-94-6(Ethyl 2-amino-3-(propan-2-yl)benzoate)

- 1511629-06-3(1-(1-methyl-1H-pyrazol-3-yl)-1H-benzodimidazol-2-amine)

- 2694725-58-9(1-1-(bromomethyl)-3,3-difluorocyclobutylmethanamine)

- 2370952-98-8(Unii-54MD7EU3MC)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:934-69-0)4-methylenecyclohexane-1-carboxylic acid

Pureté:99%

Quantité:5g

Prix ($):277.0